molecular formula C13H9ClN2O3S2 B3001776 N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide CAS No. 379254-64-5

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide

Cat. No.: B3001776
CAS No.: 379254-64-5
M. Wt: 340.8
InChI Key: CLCSMCQRGWEMEU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzoxazole core substituted with a sulfanyl (-SH) group at position 2 and a sulfonamide (-SO₂NH₂) group at position 4. This compound is available commercially with 95% purity for research applications . Its structural uniqueness lies in the combination of a benzoxazole ring (an oxygen- and nitrogen-containing heterocycle) with dual sulfur-based functional groups, which may confer distinct solubility, stability, and interaction profiles compared to analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-9-3-1-2-4-10(9)16-21(17,18)8-5-6-11-12(7-8)19-13(20)15-11/h1-7,16H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCSMCQRGWEMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=S)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

A. Chemistry

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts sulfanyl to sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionReduces sulfonamide groupsLithium aluminum hydride, sodium borohydride
SubstitutionIntroduces new functional groups into the chlorophenyl ringAmines, thiols

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains.
Bacterial StrainActivity (IC50)
Staphylococcus aureusModerate
Escherichia coliWeak
Bacillus subtilisModerate

This suggests that it may serve as a candidate for developing new antimicrobial agents.

C. Medical Applications

The compound is explored for its therapeutic properties, particularly:

  • Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents positions it as a candidate for reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

A. In Vitro Studies

In vitro studies have demonstrated that benzoxazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The sulfonamide group is crucial in enhancing antimicrobial efficacy.

B. Molecular Docking Studies

In silico analyses predict the binding affinity of this compound with target enzymes such as COX and carbonic anhydrases, providing insights into its mechanism of action.

C. Cytotoxicity Assays

Recent experiments evaluated the cytotoxic effects on cancer cell lines (e.g., MCF-7, HepG-2), indicating promising cytotoxicity that suggests potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The chlorophenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds:

N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine (T103) Core Structure: Benzothiazole (sulfur and nitrogen in the heterocycle) vs. benzoxazole (oxygen and nitrogen). Substituents: A bulky (2-chlorophenyl)diphenylmethyl group replaces the sulfonamide and sulfanyl groups.

N-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Core Structure: 2,3-Dihydrobenzoxazole (saturated ring) vs. aromatic benzoxazole. Functional Groups: Sulfanylidene (-S=) instead of sulfanyl (-SH).

Table 1: Comparison of Benzoxazole/Benzothiazole Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Commercial Availability
This compound Benzoxazole -SH (C2), -SO₂NH₂ (C6), 2-Cl-Ph Not reported Available (95% purity)
T103 Benzothiazole (2-Cl-Ph)diphenylmethyl (C2) 156.3 Not reported
N-(2-Chlorophenyl)-2-sulfanylidene-... 2,3-Dihydrobenzoxazole -S= (C2), -SO₂NH₂ (C6), 2-Cl-Ph Not reported Discontinued

Sulfonamide-Containing Compounds

Key Compounds:

1-(4-{[(2-Chlorophenyl)diphenylmethyl]amino}phenyl)ethan-1-one (T105) Functional Groups: Ketone (-COCH₃) instead of sulfonamide. Physical Properties: Melting point = 166.7°C, indicating strong intermolecular interactions absent in sulfonamide derivatives .

N-[(2-Chlorophenyl)diphenylmethyl]-4-methoxyaniline (T106)

  • Substituents : Methoxy (-OCH₃) group introduces electron-donating effects, contrasting with the electron-withdrawing sulfonamide.
  • Physical Properties : Melting point = 142.5°C; lower than T105 due to reduced polarity .

Table 2: Sulfonamide vs. Non-Sulfonamide Derivatives

Compound Name Functional Group Electronic Effect Melting Point (°C)
This compound Sulfonamide (-SO₂NH₂) Electron-withdrawing Not reported
T105 Ketone (-COCH₃) Electron-withdrawing 166.7
T106 Methoxy (-OCH₃) Electron-donating 142.5

Compounds with Sulfanyl/Sulfur-Based Groups

Key Compound:

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Core Structure : Pyrazole (two adjacent nitrogens) vs. benzoxazole.
  • Substituents : Trifluoromethyl (-CF₃) and aldehyde (-CHO) groups enhance electrophilicity.
  • Relevance : The sulfanyl group (-S-) is shared with the target compound, but the pyrazole core and additional substituents may alter reactivity and solubility .

Biological Activity

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is a compound belonging to the benzoxazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzoxazole ring : A bicyclic structure that contributes to the compound's biological activity.
  • Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
  • Sulfonamide group : Known for its role in enzyme inhibition and antimicrobial activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety is particularly effective in disrupting essential biochemical processes by inhibiting enzymes involved in inflammatory pathways and microbial growth.

Potential Targets

  • Cyclooxygenase (COX) enzymes : Inhibition may lead to anti-inflammatory effects.
  • Carbonic anhydrase isoforms : Potential anticancer activity through modulation of pH in tumor microenvironments.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:

Bacterial Strain Activity (IC50)
Staphylococcus aureusModerate
Escherichia coliWeak
Bacillus subtilisModerate

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for further studies aimed at reducing inflammation through COX inhibition. The ability to reduce prostaglandin E2 (PGE2) synthesis is particularly noteworthy, as PGE2 is a key mediator in inflammatory responses .

Case Studies and Research Findings

  • In Vitro Studies : A study involving various benzoxazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy .
  • Molecular Docking Studies : In silico analysis has been employed to predict the binding affinity of this compound with target enzymes such as COX and carbonic anhydrases. These studies provide insights into the compound's mechanism of action at the molecular level .
  • Cytotoxicity Assays : Recent experiments evaluated the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, HepG-2). Results indicated that certain derivatives exhibited promising cytotoxicity, suggesting potential as anticancer agents.

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